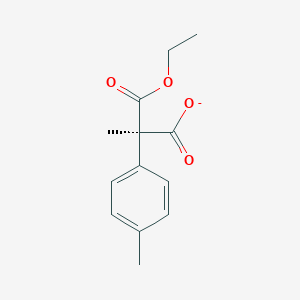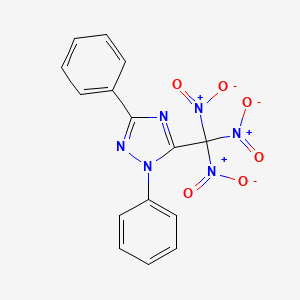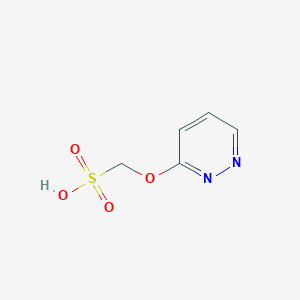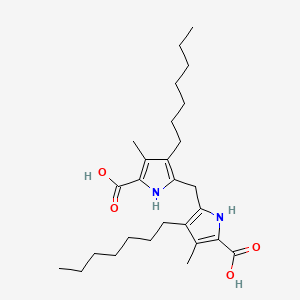
(2R)-3-Ethoxy-2-methyl-2-(4-methylphenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-Ethoxy-2-methyl-2-(4-methylphenyl)-3-oxopropanoate is an organic compound with a complex structure It is characterized by the presence of an ethoxy group, a methyl group, and a 4-methylphenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Ethoxy-2-methyl-2-(4-methylphenyl)-3-oxopropanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-Ethoxy-2-methyl-2-(4-methylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers, depending on the nucleophile used.
Scientific Research Applications
(2R)-3-Ethoxy-2-methyl-2-(4-methylphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-3-Ethoxy-2-methyl-2-(4-methylphenyl)-3-oxopropanoate exerts its effects depends on its interaction with specific molecular targets. The compound may act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved can include ester hydrolysis, oxidation, and reduction reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-{[(4-methylphenyl)sulfonyl]oxy}propanoate
- (2R)-(4-Methylphenyl)[(3S)-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-1-piperidiniumyl] acetate
- (2R)-(4-Methylphenyl)(phenyl)acetic acid
Uniqueness
(2R)-3-Ethoxy-2-methyl-2-(4-methylphenyl)-3-oxopropanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
873590-68-2 |
|---|---|
Molecular Formula |
C13H15O4- |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
(2R)-3-ethoxy-2-methyl-2-(4-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C13H16O4/c1-4-17-12(16)13(3,11(14)15)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3,(H,14,15)/p-1/t13-/m1/s1 |
InChI Key |
PQZIKXDZZDJFOW-CYBMUJFWSA-M |
Isomeric SMILES |
CCOC(=O)[C@](C)(C1=CC=C(C=C1)C)C(=O)[O-] |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=C(C=C1)C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)

![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)


![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
![Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester](/img/structure/B12606974.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)


